Computed LogP Differentiation: CAS 922953-73-9 vs. Unsubstituted Benzothiazole Analog (CAS 886904-48-9)
The target compound (CAS 922953-73-9) carries a 4,7-dimethyl substitution on the benzothiazole core, which increases computed lipophilicity relative to the unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 886904-48-9). The addition of two methyl groups adds 28.06 Da to the molecular weight (401.5 vs. 373.5 g/mol) and is expected to increase XLogP by approximately 1.0–1.2 log units based on additive fragment contributions, shifting the compound into a more membrane-permeable physicochemical space [1]. This difference is critical for applications requiring passive membrane permeability or blood–brain barrier penetration, where the unsubstituted analog may underperform.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA: 5.2; MW: 401.5 g/mol [1] |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 886904-48-9): MW 373.5 g/mol; XLogP estimated ~4.0–4.2 (fragment-based estimate, no experimental value available for comparator) |
| Quantified Difference | ΔMW = +28.06 g/mol; estimated ΔXLogP ≈ +1.0 to +1.2 log units (fragment-additive estimate; comparator experimental LogP not independently confirmed) |
| Conditions | Computed properties from PubChem 2.2 (2025); comparator LogP estimated via fragment-based calculation. No experimental LogP or LogD data identified for either compound. |
Why This Matters
Higher lipophilicity of the target compound may confer superior passive membrane permeability relative to the unsubstituted analog, a key consideration when selecting compounds for cell-based assays or CNS-targeted screening campaigns.
- [1] PubChem Compound Summary for CID 40519398 (CAS 922953-73-9). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/40519398 View Source
